Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29N3O3 . It has a molecular weight of 311.42 Da . The compound is also known by its IUPAC name, tert-butyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a carbonyl group, which is further attached to a methylpiperazine ring . The compound also contains a tert-butyl ester group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.4198 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Synthesis in Biologically Active Compounds
Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate serves as a crucial intermediate in synthesizing biologically active compounds. For instance, it plays a role in the synthesis of compounds like crizotinib, which are significant in biological studies (Kong et al., 2016).
Key Intermediate in Pharmaceutical Synthesis
It is also a key intermediate in the synthesis of pharmaceuticals. For example, it's used in the preparation of Vandetanib, a therapeutic agent, via a multi-step synthesis process (Wang et al., 2015).
Role in Anticancer Drug Intermediates
This compound is significant in synthesizing intermediates for small molecule anticancer drugs, demonstrating its potential in cancer treatment research (Zhang et al., 2018).
Structural Studies
The structure of derivatives of this compound, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, has been studied, providing insights into its chemical properties and potential applications (Richter et al., 2009).
Histamine Receptor Ligand Studies
It's involved in synthesizing ligands for histamine H4 receptors, contributing to research on anti-inflammatory and antinociceptive properties (Altenbach et al., 2008).
Use in Organic Chemistry Research
The compound also finds its use in organic chemistry research, contributing to the study of piperidine structures and their derivatives (Kolter et al., 1996).
Properties
IUPAC Name |
tert-butyl 4-(4-methylpiperazine-1-carbonyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-7-5-13(6-8-19)14(20)18-11-9-17(4)10-12-18/h13H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYAEJCGFMXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138599 | |
Record name | 1,1-Dimethylethyl 4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205059-41-2 | |
Record name | 1,1-Dimethylethyl 4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205059-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601138599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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